(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound "(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" features a benzothiazole core substituted with:
- 6-acetamido group: Likely influencing hydrogen-bonding interactions and metabolic stability.
- Methyl ester side chain: Common in prodrug designs to improve bioavailability.
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6S2/c1-16-6-4-5-13-29(16)37(33,34)20-10-7-18(8-11-20)24(32)27-25-28(15-23(31)35-3)21-12-9-19(26-17(2)30)14-22(21)36-25/h7-12,14,16H,4-6,13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIUDGMQDFPYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)NC(=O)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, an acetamido group, and a methyl piperidine derivative, which collectively contribute to its biological profile. The structural complexity suggests potential interactions with various biological targets.
Structure Overview
| Component | Description |
|---|---|
| Benzo[d]thiazole | A heterocyclic compound known for diverse biological activities. |
| Acetamido group | Enhances solubility and may influence receptor binding. |
| Methyl piperidine | Provides structural rigidity and may improve pharmacokinetics. |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects
A study evaluating the anticancer activity of benzo[d]thiazole derivatives demonstrated that certain compounds led to a marked decrease in cell viability in various cancer cell lines, including Hep3B and HeLa cells. The mechanism involved the induction of G2/M phase arrest, suggesting that our compound may exhibit similar effects due to its structural analogies .
Antioxidant Activity
The antioxidant properties of compounds containing thiazole rings have been documented extensively. These compounds often scavenge free radicals, reducing oxidative stress in cells.
Evaluation Methods
Antioxidant activity can be assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging. Compounds similar to (Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have shown varying degrees of effectiveness in these assays, indicating potential for further exploration .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tumor Growth : By inducing apoptosis and cell cycle arrest.
- Antioxidant Activity : Through scavenging reactive oxygen species (ROS).
- Modulation of Signaling Pathways : Potential interactions with pathways involved in cancer progression and oxidative stress response.
Summary of Relevant Studies
Future Directions
Further research is warranted to explore the full range of biological activities associated with this compound. Investigations should include:
- In vivo studies to assess the pharmacokinetics and therapeutic efficacy.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.
- Mechanistic studies to elucidate specific molecular targets and pathways affected by the compound.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s closest analogs include sulfonylurea herbicides () and benzothiazole derivatives (). Key differences are tabulated below:
Key Structural and Functional Differences
- Core Heterocycle : The target compound uses a benzothiazole core, whereas sulfonylurea herbicides () rely on triazine rings. Benzothiazoles are associated with diverse bioactivity, including antimicrobial and anticancer properties, while triazine-based sulfonylureas inhibit acetolactate synthase in plants .
- Substituent Effects :
- The 2-methylpiperidin-1-yl sulfonyl group in the target compound may enhance solubility and target specificity compared to simpler sulfonyl groups in triazine herbicides.
- The 6-acetamido group contrasts with the 4-nitro substituent in the Parchem compound (), suggesting divergent electronic profiles (electron-withdrawing nitro vs. hydrogen-bonding acetamido) .
- Ester Variations : Methyl esters (target compound) typically hydrolyze slower than ethyl esters (), affecting metabolic stability .
Research Findings and Methodological Insights
Structural Elucidation Techniques
Q & A
Q. What are reliable protocols for synthesizing (Z)-methyl 2-(6-acetamido-2-...acetate)?
- Methodological Answer : Synthesis involves coupling reactions between benzothiazole and sulfonyl-substituted benzoyl groups. Key steps:
- Imine formation : React 6-acetamidobenzo[d]thiazol-2-amine with 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride under anhydrous conditions (DMF, 0–5°C) .
- Esterification : Use methyl 2-(chloro)acetate in the presence of a base (e.g., triethylamine) to introduce the acetate group .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to isolate the (Z)-isomer .
Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm stereochemistry using NOESY NMR .
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the (Z)-configuration by analyzing single-crystal diffraction data (e.g., C=O and imine bond angles) .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to detect enantiomeric impurities .
- HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to separate isomers; retention time ~12.5 min for (Z)-form .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step in synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) or Bayesian optimization to identify optimal conditions:
- Variables : Temperature (40–80°C), molar ratio (1:1.2–1:1.5), catalyst (DMAP vs. pyridine).
- Output : Yield maximization (current baseline: 65%).
- Example Workflow :
Use a fractional factorial design to screen variables .
Refine via response surface methodology (RSM) to pinpoint optimal conditions .
Evidence : Bayesian optimization improved similar sulfonylation reactions by 22% yield .
Q. How to resolve contradictions in NMR data for the imine bond configuration?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Mitigation steps:
- Variable Temperature (VT) NMR : Probe dynamic equilibria by acquiring spectra at 25°C and −40°C .
- Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding’s impact on chemical shifts .
- Computational Validation : Calculate expected and shifts using DFT (B3LYP/6-31G*) and compare with experimental data .
Q. What strategies enhance the stability of the (Z)-isomer during storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis .
- Additives : Include 1% w/w ascorbic acid to inhibit oxidative degradation of the thiazole ring .
- Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
